Fmoc-Cit-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Fmoc-L-citrulline is a valuable building block for the chemical synthesis of peptides and proteins. The Fmoc group ensures the selective attachment of the desired amino acid during each step of the synthesis process. This allows researchers to create complex peptides with specific sequences for various research purposes, such as studying protein function, designing enzyme inhibitors, and developing new drugs [].

Studies on L-citrulline Metabolism:

Fmoc-L-citrulline can be used to investigate the metabolic pathways of L-citrulline in the body. By incorporating Fmoc-L-citrulline into cell cultures or animal models, researchers can trace its conversion into L-arginine and nitric oxide, gaining insights into physiological processes like vasodilation and immune function [].

Development of Citrullinated Peptides:

Citrullination is a post-translational modification where L-arginine residues in proteins are converted to L-citrulline. Fmoc-L-citrulline can be employed to synthesize peptides containing citrulline residues, enabling researchers to study the role of citrullination in various diseases and biological processes [].

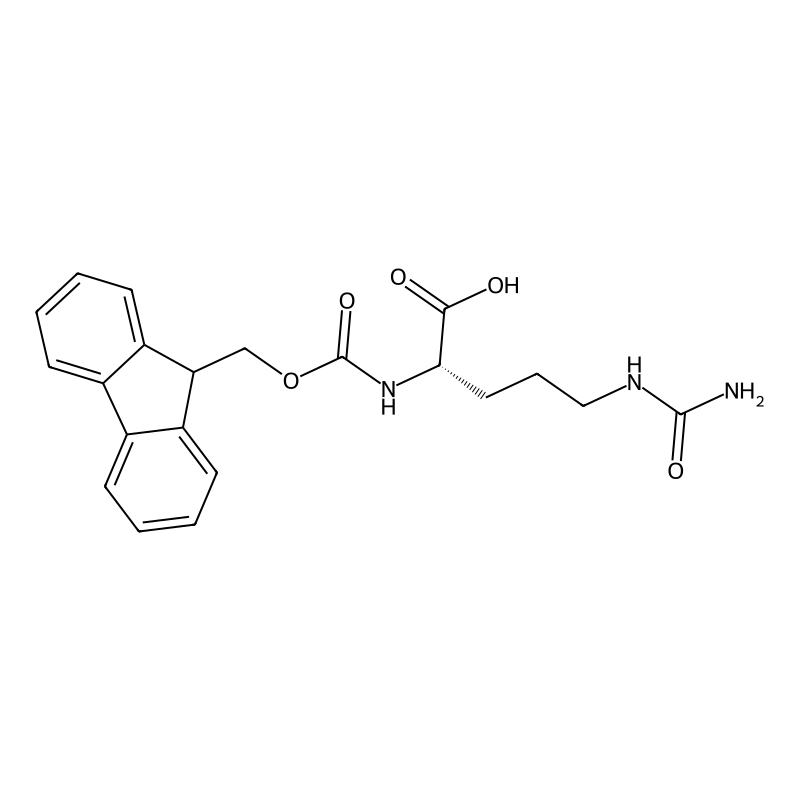

Fmoc-Citrulline-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-citrulline, is a chemical compound widely used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid citrulline. This compound is characterized by its molecular formula and a molecular weight of approximately 397.42 g/mol. The Fmoc group is commonly employed in solid-phase peptide synthesis to protect the amino group of amino acids, allowing for selective reactions during peptide assembly .

- Deprotection Reaction: The Fmoc group can be removed using a base such as piperidine, facilitating the coupling of the amino acid to other residues in peptide synthesis.

- Coupling Reactions: Fmoc-Citrulline-OH can react with activated carboxylic acids or other amino acids to form peptide bonds, typically utilizing coupling agents like N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) .

Citrulline itself plays a significant role in various biological processes, including:

- Nitric Oxide Production: Citrulline is a precursor to arginine, which is involved in the synthesis of nitric oxide, a crucial signaling molecule in cardiovascular health.

- Protein Synthesis: As an amino acid, citrulline contributes to protein synthesis and has been studied for its potential benefits in muscle recovery and performance enhancement .

The synthesis of Fmoc-Citrulline-OH can be achieved through several methods:

- Fmoc Protection of Citrulline: L-Citrulline can be reacted with Fmoc chloride in the presence of a base (e.g., triethylamine) to yield Fmoc-Citrulline-OH.

- Solid-Phase Peptide Synthesis: Fmoc-Citrulline-OH is often incorporated into peptides using solid-phase methods, where it serves as a building block for longer peptide chains .

Fmoc-Citrulline-OH is utilized in various fields:

- Peptide Synthesis: It is primarily used as a building block in solid-phase peptide synthesis.

- Research: This compound is employed in studies related to nitric oxide production and protein metabolism.

- Pharmaceutical Development: Its derivatives may have therapeutic potential in treating conditions related to cardiovascular health and muscle performance .

Several compounds share structural or functional similarities with Fmoc-Citrulline-OH. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fmoc-Lysine-OH | Contains lysine instead of citrulline | Important for protein interactions |

| Fmoc-Arginine-OH | Contains arginine | Precursor for nitric oxide production |

| Fmoc-Glutamine-OH | Contains glutamine | Involved in neurotransmitter synthesis |

| Fmoc-D-Citrulline-OH | D-enantiomer of citrulline | Used in studies on chirality effects |

Fmoc-Citrulline-OH stands out due to its specific role in enhancing nitric oxide production and its application in peptide synthesis involving non-standard amino acids. Its unique properties make it particularly valuable in research focused on cardiovascular health and muscle metabolism .

Synthetic Pathways for Fluorenylmethyloxycarbonyl-Citrulline-OH Production

The synthesis of fluorenylmethyloxycarbonyl-citrulline-OH represents a critical advancement in peptide chemistry, providing researchers with a protected amino acid derivative essential for solid-phase peptide synthesis applications [1] [2]. The fluorenylmethyloxycarbonyl protecting group has become the method of choice for peptide synthesis due to its exceptional stability under acidic conditions and selective removal by weak bases [4] [16].

Primary Synthetic Approaches

The most widely employed synthetic pathway involves the direct protection of L-citrulline using fluorenylmethyloxycarbonyl chloride under basic conditions [4] [17] . This reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of fluorenylmethyloxycarbonyl chloride, forming a stable carbamate linkage [4]. The reaction typically employs triethylamine as a base in organic solvents such as dichloromethane or dimethylformamide, achieving yields ranging from 83 to 98 percent [20].

An alternative approach utilizes 9-fluorenylmethylsuccinimidyl carbonate as the protecting reagent, which offers enhanced reactivity and cleaner reaction profiles compared to the chloride derivative [4] [17]. This method proceeds under milder conditions and demonstrates superior compatibility with sensitive functional groups present in citrulline [17]. The succinimidyl carbonate method typically achieves yields of 85 to 95 percent under optimized conditions [17].

A third synthetic route employs 9-fluorenylmethyloxycarbonyl azide in aqueous dioxane with sodium bicarbonate [4]. This method provides yields of 80 to 90 percent and offers advantages in terms of reaction selectivity and reduced side product formation [4]. The azide-based protection method has gained popularity due to its compatibility with automated synthesis protocols [4].

Advanced Synthetic Methodologies

Recent developments in fluorenylmethyloxycarbonyl chemistry have introduced mixed anhydride methodologies for the preparation of protected amino acid derivatives [20]. These approaches involve the formation of fluorenylmethyloxycarbonyl-protected mixed anhydrides followed by controlled reduction with sodium borohydride [20]. This methodology achieves remarkably high yields of 83 to 98 percent while minimizing cleavage of the fluorenylmethyloxycarbonyl group during the reduction process [20].

The integration of fluorenylmethyloxycarbonyl-citrulline-OH into solid-phase peptide synthesis protocols requires specific coupling conditions to ensure high efficiency [3] [21]. Coupling reactions typically employ diisopropylcarbodiimide and 1-hydroxy-7-azabenzotriazole in dimethylformamide, with reaction times of two hours and five-fold molar excess of the protected amino acid [3] [21]. These conditions ensure high coupling efficiency while minimizing racemization and side chain modifications [21].

Mechanistic Considerations

The fluorenylmethyloxycarbonyl protection reaction proceeds through a well-established mechanism involving nucleophilic substitution at the carbonyl carbon [16] [17]. The reaction is facilitated by the electron-withdrawing nature of the fluorene system, which activates the carbonyl group toward nucleophilic attack [16]. The resulting carbamate linkage provides exceptional stability under acidic conditions while remaining labile to base-catalyzed removal [16] [17].

Quality control measures during synthesis require careful monitoring of reaction completion and product purity [35]. High-performance liquid chromatography analysis at 262 nanometers provides reliable detection of fluorenylmethyloxycarbonyl-containing compounds due to the strong ultraviolet absorption properties of the fluorene chromophore [35] [36]. Mass spectrometric analysis confirms molecular weight and structural integrity of the final product [35] [36].

Table 2.1: Synthetic Methods for Fluorenylmethyloxycarbonyl-Citrulline-OH Production

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Fluorenylmethyloxycarbonyl-Chloride Protection | Fluorenylmethyloxycarbonyl-Chloride, triethylamine, L-citrulline | Base-catalyzed reaction, organic solvent | 83-98 | [4] [17] |

| Fluorenylmethyloxycarbonyl-Succinimidyl Protection | Fluorenylmethyloxycarbonyl-Succinimidyl carbonate, base, L-citrulline | Mild basic conditions, room temperature | 85-95 | [4] [17] |

| Fluorenylmethyloxycarbonyl-Azide Protection | Fluorenylmethyloxycarbonyl-azide, sodium bicarbonate, L-citrulline | Aqueous dioxane, sodium bicarbonate | 80-90 | [4] |

| Mixed Anhydride Method | Fluorenylmethyloxycarbonyl-protected mixed anhydride, reducing agent | Controlled reduction conditions | 83-98 | [20] |

| Solid-Phase Synthesis Integration | Diisopropylcarbodiimide, 1-hydroxy-7-azabenzotriazole, dimethylformamide | Coupling in dimethylformamide, 2 hours, 5-fold excess | High coupling efficiency | [3] [21] |

Physicochemical Properties and Stability Profiling

Fundamental Physicochemical Characteristics

Fluorenylmethyloxycarbonyl-citrulline-OH exhibits a molecular formula of C21H23N3O5 with a molecular weight of 397.42 grams per mole [8] [9] [10]. The compound is assigned Chemical Abstracts Service registry number 133174-15-9 and appears as a white to off-white crystalline powder under standard conditions [8] [9] [10]. The melting point ranges from 168 to 175 degrees Celsius, indicating good thermal stability under normal handling conditions [10] [12].

The density of fluorenylmethyloxycarbonyl-citrulline-OH has been determined to be 1.316 ± 0.06 grams per cubic centimeter [10] [12]. Optical rotation measurements in dimethylformamide at a concentration of 1 gram per 100 milliliters yield a specific rotation of -9 ± 1.5 degrees, confirming the L-configuration of the citrulline residue [1]. High-performance liquid chromatography analysis consistently demonstrates purity levels of 97.0 percent or higher for commercial preparations [2] [9].

Solubility and Dissolution Behavior

The solubility profile of fluorenylmethyloxycarbonyl-citrulline-OH reflects the amphiphilic nature of the molecule, combining the hydrophobic fluorene system with the polar citrulline residue [10]. The compound demonstrates almost complete insolubility in water, consistent with the hydrophobic character of the fluorenylmethyloxycarbonyl protecting group [10]. However, fluorenylmethyloxycarbonyl-citrulline-OH exhibits excellent solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [10].

This solubility pattern proves advantageous for peptide synthesis applications, as it allows for efficient dissolution in the organic solvents commonly employed in solid-phase peptide synthesis protocols [10] [17]. The selective solubility also facilitates purification procedures and enables effective separation from hydrophilic impurities [10].

Spectroscopic Properties and Analytical Characterization

The ultraviolet absorption spectrum of fluorenylmethyloxycarbonyl-citrulline-OH is dominated by the fluorene chromophore, which exhibits strong absorption at 262 nanometers [35] [36]. This characteristic absorption provides a reliable analytical handle for quantitative determination and purity assessment using high-performance liquid chromatography with ultraviolet detection [35] [36].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of fluorenylmethyloxycarbonyl-citrulline-OH [7] [38]. Proton nuclear magnetic resonance spectra reveal characteristic patterns consistent with the fluorene system, citrulline backbone, and carbamate linkage [7] [38]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all expected carbon environments and provides additional structural verification [7] [38].

Mass spectrometric analysis demonstrates the molecular ion peak at mass-to-charge ratio 398 corresponding to the protonated molecular ion [7] [36]. Fragmentation patterns yield amino acid-specific fragment ions that enable selective detection using multiple reaction monitoring techniques [36]. Electrospray ionization time-of-flight mass spectrometry provides high-resolution mass determination with accuracies better than 5 parts per million [38].

Thermal Stability and Decomposition Behavior

Thermal analysis of fluorenylmethyloxycarbonyl-citrulline-OH reveals good stability under normal storage and handling conditions [10] [12]. The compound remains stable at temperatures up to 100 degrees Celsius for extended periods without significant decomposition [10]. However, prolonged exposure to temperatures exceeding 150 degrees Celsius results in gradual decomposition with loss of the fluorenylmethyloxycarbonyl protecting group [29].

Thermogravimetric analysis indicates that decomposition occurs in multiple stages, with initial loss of the fluorenylmethyloxycarbonyl group followed by degradation of the citrulline backbone at higher temperatures [29]. The decomposition temperature of 305 degrees Celsius places fluorenylmethyloxycarbonyl-citrulline-OH among the more thermally stable protected amino acid derivatives [29].

Mechanism of Fluorenylmethyloxycarbonyl Deprotection in Solid-Phase Peptide Synthesis

Fluorenylmethyloxycarbonyl-Citrulline-Hydroxyl (Fmoc-Cit-OH) represents a critical building block in contemporary solid-phase peptide synthesis, serving as a protected derivative of the non-proteinogenic amino acid citrulline [1] [2] [3]. The compound features the standard fluorenylmethyloxycarbonyl protecting group attached to the alpha-amino functionality of citrulline, enabling its seamless integration into established solid-phase peptide synthesis protocols [4] [5].

The deprotection mechanism of the fluorenylmethyloxycarbonyl group in Fmoc-Cit-OH follows the characteristic beta-elimination pathway established for all fluorenylmethyloxycarbonyl-protected amino acids [6] [7]. This process initiates when a suitable base abstracts the acidic hydrogen at the 9-position of the fluorene ring system [8] [9]. The electron-withdrawing nature of the fluorene moiety renders this hydrogen exceptionally susceptible to base-catalyzed removal [7] [10].

Upon hydrogen abstraction, the mechanism proceeds through a concerted beta-elimination reaction that results in the formation of dibenzofulvene and carbon dioxide as byproducts [6] [7]. The liberated amino group of citrulline becomes available for subsequent coupling reactions while maintaining the integrity of the citrulline side chain functionality [11] [12]. This deprotection strategy proves particularly advantageous as it occurs under mild basic conditions that preserve acid-sensitive protecting groups elsewhere in the growing peptide chain [13] [14].

Table 1: Fluorenylmethyloxycarbonyl Deprotection Reagents and Conditions

| Reagent | Concentration (%) | Solvent | Reaction Time | Mechanism | Temperature (°C) |

|---|---|---|---|---|---|

| Piperidine | 20-25 | N,N-Dimethylformamide | 5-20 min | β-elimination | Room Temperature |

| 4-Methylpiperidine | 20-25 | N,N-Dimethylformamide | 5-20 min | β-elimination | Room Temperature |

| Piperazine | 20-25 | N,N-Dimethylformamide | 5-20 min | β-elimination | Room Temperature |

| Morpholine | 10 | N,N-Dimethylformamide | 5-30 min | β-elimination | Room Temperature |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | 0.5 | N,N-Dimethylformamide | 5 min | β-elimination | 90 |

| Hydrazine | 2 | N,N-Dimethylformamide | 5-10 min | Nucleophilic substitution | Room Temperature |

Piperidine remains the most widely employed base for fluorenylmethyloxycarbonyl deprotection due to its optimal balance of reactivity and selectivity [15] [16]. The secondary amine not only facilitates efficient hydrogen abstraction but also serves as a scavenger for the dibenzofulvene byproduct, forming a stable adduct that prevents unwanted side reactions with the growing peptide chain [7] [17]. Alternative bases such as 4-methylpiperidine and morpholine have gained attention for their reduced toxicity profiles while maintaining comparable deprotection efficiency [15] [18].

Recent developments in high-temperature solid-phase peptide synthesis have highlighted the utility of 1,8-diazabicyclo[5.4.0]undec-7-ene at significantly reduced concentrations [19]. This approach enables rapid deprotection at elevated temperatures while minimizing competing beta-elimination reactions that can compromise peptide integrity [19]. The selectivity advantage of 1,8-diazabicyclo[5.4.0]undec-7-ene stems from its unique pKa characteristics, which favor fluorenylmethyloxycarbonyl deprotection over undesired side chain eliminations [19].

The kinetics of fluorenylmethyloxycarbonyl deprotection from Fmoc-Cit-OH demonstrate rapid and complete conversion under standard conditions [20] [10]. Monitoring of the reaction progress relies on the characteristic ultraviolet absorption of the dibenzofulvene byproduct, enabling real-time assessment of deprotection efficiency [11] [13]. This spectroscopic monitoring capability facilitates automated synthesis protocols and ensures optimal reaction completion before proceeding to subsequent coupling steps [12] [15].

Compatibility with Orthogonal Protecting Group Strategies

The implementation of Fmoc-Cit-OH within orthogonal protecting group strategies represents a cornerstone of modern peptide synthesis methodology [21] [22]. Orthogonality, as defined by Barany and Merrifield, refers to protecting groups that can be removed by different chemical mechanisms, allowing selective deprotection in any order without affecting other protected functionalities [21] [23].

The fluorenylmethyloxycarbonyl/tert-butyl strategy constitutes the most prevalent orthogonal combination in contemporary solid-phase peptide synthesis [22] [24]. This pairing achieves true orthogonality through the base-labile nature of the fluorenylmethyloxycarbonyl group and the acid-labile characteristics of tert-butyl-based side chain protecting groups [24] [25]. The fluorenylmethyloxycarbonyl group demonstrates remarkable stability under acidic conditions, including exposure to trifluoroacetic acid concentrations used for final peptide cleavage [13] [26].

Table 2: Orthogonal Protecting Group Combinations

| Protecting Group Strategy | Alpha-Amino Protection | Side Chain Protection | Deprotection Conditions - Alpha | Deprotection Conditions - Side Chain | Orthogonality Type |

|---|---|---|---|---|---|

| Fluorenylmethyloxycarbonyl/tert-Butyl | Fluorenylmethyloxycarbonyl | tert-Butyl (tBu) | 20% piperidine/N,N-Dimethylformamide | 95% Trifluoroacetic Acid | Truly orthogonal |

| Fluorenylmethyloxycarbonyl/Allyl | Fluorenylmethyloxycarbonyl | Allyl | 20% piperidine/N,N-Dimethylformamide | Palladium(0) catalysis | Truly orthogonal |

| Fluorenylmethyloxycarbonyl/1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Fluorenylmethyloxycarbonyl | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 20% piperidine/N,N-Dimethylformamide | 2% hydrazine/N,N-Dimethylformamide | Quasi-orthogonal |

| Fluorenylmethyloxycarbonyl/1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | Fluorenylmethyloxycarbonyl | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 20% piperidine/N,N-Dimethylformamide | 2% hydrazine/N,N-Dimethylformamide | Quasi-orthogonal |

| Fluorenylmethyloxycarbonyl/4-[N-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino]benzyl | Fluorenylmethyloxycarbonyl | 4-[N-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino]benzyl | 20% piperidine/N,N-Dimethylformamide | 2% hydrazine/N,N-Dimethylformamide | Quasi-orthogonal |

The compatibility of Fmoc-Cit-OH with tert-butyl-based protecting groups enables the synthesis of complex peptides containing multiple protected functional groups [24] [27]. Common tert-butyl derivatives employed in conjunction with fluorenylmethyloxycarbonyl protection include tert-butyl esters for aspartic and glutamic acid side chains, tert-butyl ethers for serine and threonine residues, and trityl groups for asparagine and glutamine amide functionalities [22] [24].

Advanced orthogonal strategies incorporating three or more protecting group dimensions have expanded the synthetic accessibility of highly complex peptide structures [28] [29]. The fluorenylmethyloxycarbonyl/tert-butyl/allyl combination provides a three-dimensional orthogonal system where allyl-based protecting groups can be selectively removed under palladium-catalyzed conditions [28] [30]. This approach proves particularly valuable for the synthesis of branched peptides and peptide-protein conjugates where selective deprotection at specific positions is required [28] [29].

The development of hydrazine-labile protecting groups such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl and its derivatives has further expanded orthogonal possibilities [28] [31]. While technically quasi-orthogonal due to their base-labile nature, these groups can be selectively removed in the presence of fluorenylmethyloxycarbonyl protection under carefully controlled conditions [28]. The spectroscopic monitoring capability at 290 nanometers facilitates precise control of the deprotection process [28].

Table 3: Physical and Chemical Properties of Fluorenylmethyloxycarbonyl-Citrulline-Hydroxyl

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃N₃O₅ |

| Molecular Weight | 397.42 g/mol |

| Chemical Abstracts Service Number | 133174-15-9 |

| International Union of Pure and Applied Chemistry Name | N-(9-fluorenylmethoxycarbonyl)-L-citrulline |

| Physical State | White to beige solid |

| Storage Temperature | 2-8°C |

The stability profile of Fmoc-Cit-OH under various reaction conditions demonstrates excellent compatibility with standard solid-phase peptide synthesis protocols [22] [32]. The compound exhibits complete stability to the acidic conditions employed for tert-butyl group removal, including concentrated trifluoroacetic acid treatments [22] [26]. Similarly, the fluorenylmethyloxycarbonyl group remains intact during palladium-catalyzed allyl deprotection procedures, enabling selective manipulation of orthogonal protecting groups [33] [30].

Recent innovations in safety-catch linker technology have demonstrated the compatibility of Fmoc-Cit-OH with base-labile cleavage strategies [31]. These approaches involve oxidative activation of thioether-containing linkers to create sulfone derivatives that undergo base-catalyzed elimination, providing an alternative to traditional acid-mediated peptide cleavage [31]. The orthogonal nature of fluorenylmethyloxycarbonyl deprotection proves essential in these strategies, as the base conditions required for safety-catch activation would otherwise interfere with standard protecting group removal [31].

Table 4: Applications of Fluorenylmethyloxycarbonyl-Citrulline-Hydroxyl in Solid-Phase Peptide Synthesis

| Application | Specific Use | Coupling Reagents | Yield Range (%) |

|---|---|---|---|

| Standard Peptide Synthesis | Building block for citrulline incorporation | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate/N,N-Diisopropylethylamine | 85-95 |

| Bioactive Peptide Mimetics | Synthesis of neurokinin-1 antagonists | N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole | 70-85 |

| Antibody-Drug Conjugate Linker Synthesis | Degradable linker component | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate/1-Hydroxybenzotriazole | 80-90 |

| Therapeutic Peptide Development | Drug discovery applications | N,N'-Diisopropylcarbodiimide/Oxyma Pure | 75-90 |

| Cyclic Peptide Synthesis | Constraint introduction | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/1-Hydroxybenzotriazole | 65-80 |

The versatility of orthogonal protecting group strategies enables the synthesis of peptides with post-translational modifications, where selective deprotection and subsequent functionalization are required at specific residue positions [34] [29]. Fmoc-Cit-OH serves as an excellent building block for such applications, as citrulline represents a naturally occurring post-translational modification of arginine residues [2] [3]. The ability to incorporate protected citrulline derivatives while maintaining orthogonal protection of other functionalities facilitates the study of protein arginine deiminase-mediated modifications and their biological consequences [2] [35].